
uridine diphosphate N-acetylglucosamine
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Descripción general
Descripción
Serves as the biological precursor of insect chitin, of muramic acid in bacterial cell walls, and of sialic acids in mammalian glycoproteins.
Aplicaciones Científicas De Investigación
Role in Glycosylation
UDP-N-acetylglucosamine is a key donor substrate in the glycosylation of proteins and lipids. It participates in the synthesis of glycosaminoglycans, proteoglycans, and glycolipids. These components are essential for maintaining cellular structure and function, influencing cell signaling pathways and interactions.
- Glycosaminoglycan Synthesis : UDP-N-acetylglucosamine is fundamental in producing hyaluronic acid, chondroitin sulfate, and heparan sulfate, which are vital for tissue hydration and structural integrity .
Cellular Signaling
This compound is central to the O-linked N-acetylglucosamine (O-GlcNAc) modification process. O-GlcNAcylation affects numerous cellular functions including:
- Transcription Regulation : O-GlcNAc modification of transcription factors can influence gene expression by altering protein stability and activity .
- Nutrient Sensing : UDP-N-acetylglucosamine plays a role in nutrient sensing mechanisms in mammals, particularly through the hexosamine biosynthetic pathway, which responds to nutrient availability by regulating O-GlcNAc levels .
Implications in Disease
Research indicates that UDP-N-acetylglucosamine is involved in various diseases, particularly metabolic disorders and cancers:
- Diabetes : The compound has been linked to insulin sensitivity. Studies show that UDP-N-acetylglucosamine levels can influence glucose uptake in cells, making it a potential target for diabetes treatment .
- Cancer : Aberrant O-GlcNAcylation patterns have been observed in cancer cells, suggesting that UDP-N-acetylglucosamine may play a role in tumor progression and metastasis .
Pharmacological Applications
Recent studies have explored the pharmacological potential of UDP-N-acetylglucosamine:
- Drug Development : It has been utilized in virtual screening approaches to identify new inhibitors targeting dipeptidyl peptidase IV (DPP IV), an enzyme implicated in glucose homeostasis. This suggests that UDP-N-acetylglucosamine could facilitate the development of novel antidiabetic agents .
- Neurodegenerative Diseases : The compound's role in histone remodeling and transcriptional regulation suggests its potential as a therapeutic target in neurodegenerative diseases like Spinocerebellar ataxia .
Table 1: Summary of Case Studies Involving this compound
Q & A
Basic Research Questions
Q. What are the primary methodologies for producing UDP-GlcNAc in laboratory settings?
UDP-GlcNAc can be synthesized via chemical, enzymatic, chemoenzymatic, and whole-cell catalytic methods. Whole-cell catalysis using Saccharomyces cerevisiae optimizes ATP utilization and conversion yields through response surface methodology (RSM). RSM involves factorial design to test variables like pH, temperature, and substrate concentrations, enabling efficient scaling . Enzymatic routes use recombinant enzymes (e.g., GlmU, AGX1) for stepwise phosphorylation and uridylylation of N-acetylglucosamine (GlcNAc) .
Q. How is UDP-GlcNAc quantified in biological samples?
Detection relies on high-performance anion-exchange chromatography (HPAEC) with conductimetric detection or enzymatic assays. For example:
- HPAEC : Separates UDP-sugars and nucleotides with high resolution, validated for mammalian and insect cell analyses .
- Enzymatic assays : Couple UDP-GlcNAc hydrolysis (via pyrophosphatases) to colorimetric detection of released phosphate .
- Capillary zone electrophoresis : Quantifies UDP-GlcNAc alongside other nucleotide sugars in human cells with 95% accuracy .
Q. What are the core metabolic pathways involving UDP-GlcNAc?
UDP-GlcNAc is a critical node in the hexosamine biosynthesis pathway (HBP), integrating glucose, amino acid, and fatty acid metabolism. Key steps include:
- Conversion of fructose-6-phosphate to glucosamine-6-phosphate by glutamine:fructose-6-phosphate amidotransferase (GFAT).
- Subsequent acetylation and uridylylation to form UDP-GlcNAc, which feeds into glycosylation (e.g., O-GlcNAcylation) and cell wall biosynthesis .
Advanced Research Questions
Q. How can chemoenzymatic synthesis expand the utility of UDP-GlcNAc analogs?
Unnatural analogs (e.g., UDP-6-N₃-GlcNAc, UDP-4-SH-GlcNAc) are synthesized using engineered glycosyltransferases (GTs) that tolerate modified substrates. These analogs enable:
- Click chemistry : Azide-tagged sugars for glycan labeling in live cells .
- Structural studies : Thiol-modified analogs for crystallography or inhibitor screening . A recent study achieved 85% yield for UDP-GlcNTFA (trifluoroacetyl analog) using a three-enzyme cascade .
Q. What experimental strategies resolve contradictions in UDP-GlcNAc’s role in metabolic disease models?
Chronic uridine administration in mice induces UDP-GlcNAc accumulation, leading to fatty liver and insulin resistance. However, conflicting data arise from:
- Tissue-specific HBP regulation : Hepatic vs. muscle GFAT isoforms differ in sensitivity to nutrient flux .
- OGT substrate selectivity : O-GlcNAc transferase preferentially modifies proteins like HCF-1, altering transcriptional regulation . Resolution: Use tissue-specific GFAT knockouts and isotopically labeled GlcNAc to trace flux in disease models .
Q. How does UDP-GlcNAc availability regulate OGT activity and protein O-GlcNAcylation?
OGT binds UDP-GlcNAc via its tetratricopeptide repeat (TPR) domain, with activity proportional to cellular UDP-GlcNAc levels. Key findings:
- Nutrient sensing : UDP-GlcNAc levels correlate with glucose availability, modulating OGT’s cleavage of HCF-1 for cell-cycle progression .
- Inhibitor design : High-throughput screens using UDP-GlcNAc analogs identify OGT inhibitors (e.g., OSMI-1) with IC₅₀ values <1 µM .
Q. Methodological Challenges and Data Analysis
Q. How do researchers optimize UDP-GlcNAc production yields in microbial systems?
Saccharomyces cerevisiae engineered with AGX1 and PYM1 achieves 12 g/L UDP-GlcNAc under RSM-optimized conditions:
Variable | Optimal Value |
---|---|
pH | 7.2 |
Temperature | 30°C |
Glucose | 40 g/L |
Mg²⁺ | 10 mM |
Yield improvements (45%) are achieved by co-expressing ATP-regenerating enzymes . |
Q. What techniques reconcile discrepancies in UDP-GlcNAc’s role in microbial pathogenesis?
In Enterococcus faecalis, UDP-GlcNAc is essential for synthesizing polyGlcNAc polymers via EpaX, enabling host tissue penetration. Contradiction: Exogenous PNAG rescues epaX mutants, suggesting redundancy in polymer synthesis . Resolution: Combine genetic knockouts (e.g., glnA, rpiA) with metabolomics to map UDP-GlcNAc flux in infection models .
Propiedades
Fórmula molecular |
C17H27N3O17P2 |
---|---|
Peso molecular |
607.4 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15?,16-/m1/s1 |
Clave InChI |
LFTYTUAZOPRMMI-MPIASZHXSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Sinónimos |
Acetylglucosamine, UDP Diphosphate N-Acetylglucosamine, Uridine Diphospho-N-Acetylglucosamine, Uridine N-Acetylglucosamine, Uridine Diphosphate Pyrophosphoacetylglucosamine, Uridine UDP Acetylglucosamine UDPGNAc Uridine Diphosphate N Acetylglucosamine Uridine Diphosphate N-Acetylglucosamine Uridine Diphospho N Acetylglucosamine Uridine Diphospho-N-Acetylglucosamine Uridine Pyrophosphoacetylglucosamine |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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